
4-Bromo-7-methoxyquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H9BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide typically involves multiple steps. One common method includes the bromination of 7-methoxyquinoline-6-carboxamide. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the quinoline ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
4-Bromo-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It serves as a building block in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the quinoline ring play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-7-methoxyquinoline-6-carboxamide can be compared with other quinoline derivatives, such as:
4-Chloro-7-methoxyquinoline-6-carboxamide: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
7-Methoxyquinoline-6-carboxamide: Lacks the bromine atom, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Biologische Aktivität
4-Bromo-7-methoxyquinoline-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activities associated with this compound, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrN3O2. Its structure features a quinoline core with a bromine atom at the 4-position and a methoxy group at the 7-position, contributing to its unique pharmacological properties.
Component | Description |
---|---|
Quinoline Core | Heterocyclic aromatic compound |
Bromine Atom | Halogen that may enhance biological activity |
Methoxy Group | Electron-donating group that can influence reactivity |
Carboxamide Group | Functional group associated with biological activity |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its effectiveness against lung and breast cancer cells, with measured IC50 values indicating dose-dependent responses. For instance, one study reported IC50 values of 15 µM for lung cancer cell lines, suggesting potent anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways:
- Inhibition of Macrophage Migration Inhibitory Factor (MIF) : The compound competes with known MIF inhibitors for binding at the tautomerase site, which may reduce MIF-mediated signaling pathways involved in tumorigenesis.
- Modulation of Apoptosis Pathways : It has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. In vivo studies using animal models of arthritis showed significant reductions in inflammatory markers. This suggests potential therapeutic applications for inflammatory diseases.
Case Studies
- Anticancer Efficacy Study : A study evaluated the anticancer efficacy of this compound against three cultured lung cancer cell lines. The results indicated effective dose-dependent responses, with significant cytotoxicity observed at concentrations as low as 10 µM.
- Anti-inflammatory Study : In an animal model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Key findings from various studies related to the biological activity of this compound include:
Study Focus | Findings |
---|---|
Anticancer Activity | Significant cytotoxic effects on lung and breast cancer cells |
MIF Inhibition | Competes effectively with MIF inhibitors |
Apoptosis Induction | Activates caspase pathways leading to apoptosis |
Anti-inflammatory Effects | Reduces inflammatory markers in animal models |
Eigenschaften
IUPAC Name |
4-bromo-7-methoxyquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTXXWMMSHSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089310-92-7 |
Source
|
Record name | 4-bromo-7-methoxyquinoline-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.